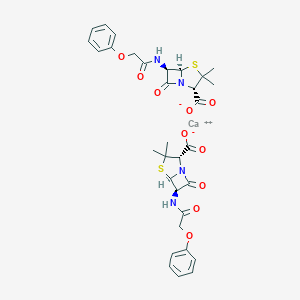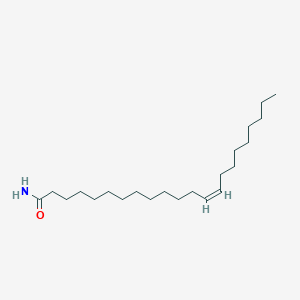
6-Amino-2H-chromen-2-one
Vue d'ensemble
Description
6-Amino-2H-chromen-2-one is a compound with the molecular formula C9H7NO2 . It is also known by other names such as 6-Aminocoumarin and 6-Amino-chromen-2-one . It is a molecule that binds to the receptor and has been shown to have biological properties .
Molecular Structure Analysis
The molecular structure of 6-Amino-2H-chromen-2-one has been studied using various techniques such as vibrational spectroscopic studies and density functional theory .Chemical Reactions Analysis
6-Amino-2H-chromen-2-one has an intramolecular hydrogen bond, which can be seen in the NMR spectroscopic data . It also has an intermolecular hydrogen bond with a carbonyl group and coumarin derivatives .Physical And Chemical Properties Analysis
6-Amino-2H-chromen-2-one is a solid at 20 degrees Celsius . It has a molecular weight of 161.16 g/mol . It has a melting point of 165.0 to 169.0 degrees Celsius . It should be stored under inert gas as it is air sensitive .Applications De Recherche Scientifique
Synthesis of Schiff Bases
6-Amino-2H-chromen-2-one is used in the synthesis of Schiff bases. A number of 6-arylmethylideneamino-2H-chromen-2-ones were synthesized by reaction of 6-amino-2H-chromen-2-one with aromatic and heterocyclic aldehydes .
Chemical Shift Studies
The compound is used in studies of chemical shifts. A linear relation was revealed between the chemical shifts of the azomethine CH=N proton and protons in the chromene ring, on the one hand, and Hammett constants σ of the para substituents, on the other .
Intramolecular Hydrogen Bond Studies
6-Amino-2H-chromen-2-one has an intramolecular hydrogen bond. This property is studied for its effects on the compound’s photophysical phase transition temperature, which is 132 degrees Celsius .
Organic Synthesis
6-Amino-2H-chromen-2-one has certain application value in organic synthesis. It can be prepared through different methods, one common method is by reacting coumarin-2-one with an amine compound in an appropriate solvent .
Dye Synthesis
The compound is used in the synthesis of dyes. It is used in the creation of 6-arylmethylideneamino-2H-chromen-2-ones, which have applications in dye synthesis .
Biological Properties
6-Amino-2H-chromen-2-one is a molecule that binds to the receptor and has been shown to have biological properties .
Safety and Hazards
Propriétés
IUPAC Name |
6-aminochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJAINJCZSVZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63989-79-7 (hydrochloride) | |
| Record name | 6-Amino-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70162624 | |
| Record name | 6-Amino-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2H-chromen-2-one | |
CAS RN |
14415-44-2 | |
| Record name | 6-Amino-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9W3L9R2NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 6-Amino-2H-chromen-2-one derivatives in biological systems?
A1: Research indicates that 6-Amino-2H-chromen-2-one derivatives can be modified to target specific organelles within cells. By attaching different amine groups to the core structure, researchers have created probes that target lysosomes, the endoplasmic reticulum, and mitochondria []. These probes exhibit significant fluorescence changes in response to viscosity, allowing for the study of viscosity variations within these organelles []. This has implications for understanding cellular processes and potential drug delivery mechanisms.
Q2: How does the structure of 6-Amino-2H-chromen-2-one contribute to its fluorescence properties in different environments?
A2: 6-Amino-2H-chromen-2-one derivatives possess a D-π-A structure, characteristic of fluorescent dyes []. This structure allows for the absorption of light energy and subsequent emission at a longer wavelength. The specific amine group attached to the core structure can influence the wavelength of maximum absorption and emission []. Furthermore, the fluorescence intensity of these probes is significantly enhanced in viscous environments compared to aqueous solutions [], suggesting their potential use as viscosity probes.
Q3: Can 6-Amino-2H-chromen-2-one be used to study protein interactions?
A3: Yes, there is evidence suggesting that 6-Amino-2H-chromen-2-one can interact with specific proteins. A study demonstrated the binding of 6-Amino-2H-chromen-2-one (referred to as Chem 744) to the active site of Trypanosoma cruzi Histidyl-tRNA synthetase []. While the specific implications of this interaction require further investigation, it highlights the potential of 6-Amino-2H-chromen-2-one and its derivatives as tools for studying protein function and interactions.
Q4: What are the potential synthetic applications of 6-Amino-2H-chromen-2-one?
A4: 6-Amino-2H-chromen-2-one serves as a versatile starting material in organic synthesis. Researchers have successfully synthesized Schiff bases using 6-Amino-2H-chromen-2-one as a precursor []. Schiff bases are important intermediates in various chemical reactions and possess a wide range of biological activities. This highlights the potential of 6-Amino-2H-chromen-2-one as a building block for synthesizing compounds with diverse structures and potential applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[4.5]decane](/img/structure/B86638.png)











![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)